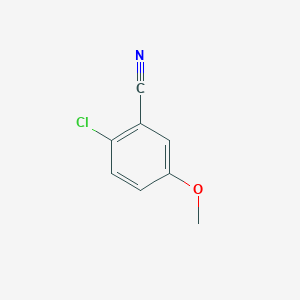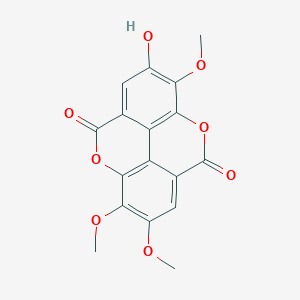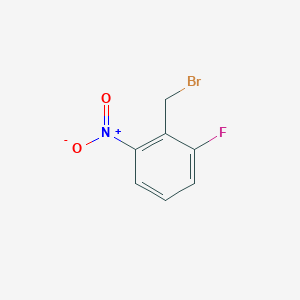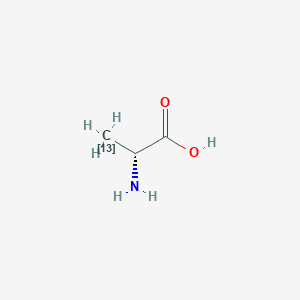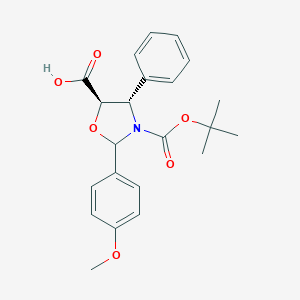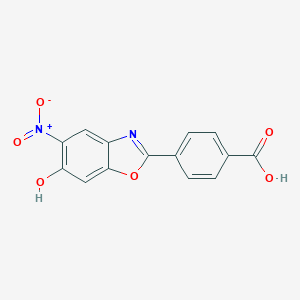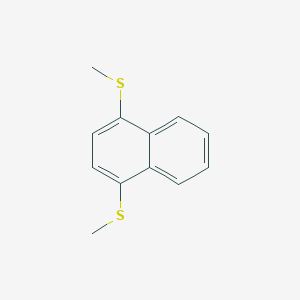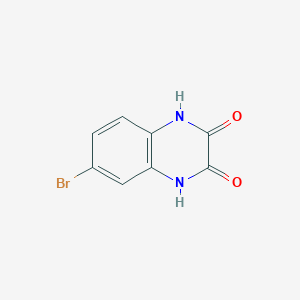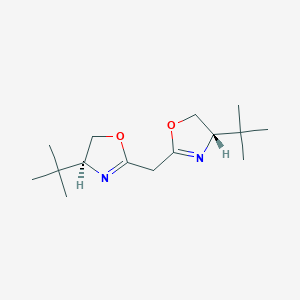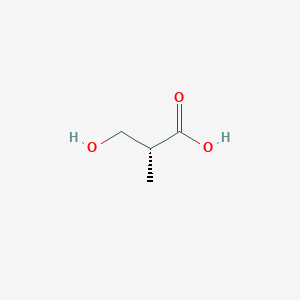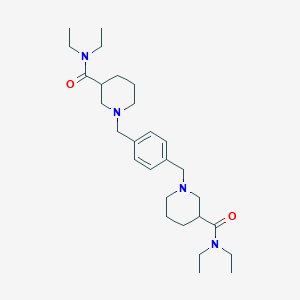
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘Alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, commonly known as ABDP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect various biological molecules and ions. ABDP is a highly sensitive and specific probe that has found applications in a wide range of fields, including biochemistry, pharmacology, and medical research.
Mécanisme D'action
ABDP works by binding to specific biological molecules and ions, causing a change in its fluorescence properties. The binding of ABDP to its target molecule or ion causes a shift in the wavelength of light that is emitted when ABDP is excited by a light source. This change in fluorescence can be used to detect the presence of the target molecule or ion in a sample.
Effets Biochimiques Et Physiologiques
ABDP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic probe that does not interfere with normal cellular processes. However, the use of ABDP may cause some alteration in the biological activity of the target molecule or ion due to steric hindrance or electrostatic interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ABDP as a fluorescent probe has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of target molecules and ions. ABDP is also easy to use and can be incorporated into a wide range of experimental setups. However, the limitations of ABDP include its cost and the need for specialized equipment to detect its fluorescence. In addition, ABDP may not be suitable for use in certain experimental setups due to its size and charge.
Orientations Futures
There are several future directions for the use of ABDP in scientific research. One potential application is the development of new probes that can detect specific biological molecules and ions with higher sensitivity and specificity. Another future direction is the use of ABDP in the development of new drugs and therapies that target specific biological molecules and ions. Finally, the use of ABDP in the study of cellular signaling pathways and disease mechanisms may lead to new insights into the underlying biology of various diseases.
Méthodes De Synthèse
The synthesis of ABDP involves the reaction of 4,4'-xylylene diisocyanate with N,N-diethyl-1,3-propanediamine to form the intermediate 4,4'-xylylenebis(N,N-diethylcarbamate). This intermediate is then reacted with piperidine to form the final product, ABDP. The synthesis of ABDP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
ABDP is widely used in scientific research as a fluorescent probe to detect various biological molecules and ions. It has found applications in the study of ion channels, G protein-coupled receptors, and enzymes. ABDP is also used to detect calcium ions in cells and tissues, which is important for understanding cellular signaling pathways. In addition, ABDP has been used to study the interaction between drugs and their target molecules.
Propriétés
Numéro CAS |
10059-97-9 |
|---|---|
Nom du produit |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene |
Formule moléculaire |
C28H46N4O2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
Clé InChI |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
SMILES canonique |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Numéros CAS associés |
2128-88-3 (di-hydrobromide) |
Synonymes |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



